Cas no 1344255-07-7 (methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate)
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate
- 1344255-07-7
- AKOS013768281
- EN300-1123470
-
- Inchi: 1S/C9H14ClN3O2/c1-6-7(10)4-12-13(6)5-8(11-2)9(14)15-3/h4,8,11H,5H2,1-3H3
- InChI Key: KNMSEBPTJQKRST-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C=1C)CC(C(=O)OC)NC
Computed Properties
- Exact Mass: 231.0774544g/mol
- Monoisotopic Mass: 231.0774544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 56.2Ų
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1123470-0.05g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1344255-07-7 | 95% | 0.05g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1123470-0.1g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1344255-07-7 | 95% | 0.1g |
$1183.0 | 2023-10-26 | |
| Enamine | EN300-1123470-0.25g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1344255-07-7 | 95% | 0.25g |
$1235.0 | 2023-10-26 | |
| Enamine | EN300-1123470-0.5g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1344255-07-7 | 95% | 0.5g |
$1289.0 | 2023-10-26 | |
| Enamine | EN300-1123470-1.0g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1344255-07-7 | 1g |
$1643.0 | 2023-06-09 | ||
| Enamine | EN300-1123470-2.5g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1344255-07-7 | 95% | 2.5g |
$2631.0 | 2023-10-26 | |
| Enamine | EN300-1123470-5.0g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1344255-07-7 | 5g |
$4764.0 | 2023-06-09 | ||
| Enamine | EN300-1123470-10.0g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1344255-07-7 | 10g |
$7065.0 | 2023-06-09 | ||
| Enamine | EN300-1123470-1g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1344255-07-7 | 95% | 1g |
$1343.0 | 2023-10-26 | |
| Enamine | EN300-1123470-5g |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1344255-07-7 | 95% | 5g |
$3894.0 | 2023-10-26 |
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate
Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate: A Comprehensive Overview
Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS no. 1344255-07-7) is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in the development of novel therapeutic agents. The pyrazole core and the presence of both chloro and methyl substituents make it a promising candidate for further investigation.
The pyrazole scaffold is a heterocyclic compound that has been widely studied for its pharmacological properties. Pyrazoles are known for their ability to interact with various biological targets, making them valuable in the design of drugs targeting a wide range of diseases. The specific substitution pattern in Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, particularly the 4-chloro and 5-methyl groups, enhances its binding affinity to certain enzymes and receptors, which is crucial for drug efficacy.
In recent years, there has been a surge in research focused on developing small molecule inhibitors for various therapeutic targets. Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate has been identified as a potential lead compound in this context. Its molecular structure suggests that it may interact with enzymes involved in metabolic pathways relevant to inflammation, cancer, and neurological disorders. The methylamino group, in particular, plays a critical role in modulating the compound's pharmacokinetic properties, including solubility and bioavailability.
The synthesis of Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 4-chloro and 5-methyl substituents into the pyrazole ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired substitution pattern efficiently.
Evaluation of Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate in preclinical studies has revealed promising results. In vitro assays have demonstrated its ability to inhibit specific enzymes with high selectivity, suggesting its potential as a lead compound for drug development. Additionally, preliminary in vivo studies indicate that the compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and moderate tissue distribution.
The potential therapeutic applications of Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate are broad and varied. Its interaction with biological targets suggests that it may be effective in treating conditions such as chronic inflammation, metabolic disorders, and certain types of cancer. Furthermore, its structural features make it a versatile scaffold for further derivatization to enhance its pharmacological properties.
The development of novel drugs relies heavily on the availability of high-quality starting materials and intermediates. Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate serves as an important building block in this context. Its synthesis provides a valuable tool for medicinal chemists to explore new chemical space and develop innovative therapeutic agents.
In conclusion, Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yI)-2-(methylamino)propanoate (CAS no. 1344255-07-7) is a compound with significant potential in pharmaceutical research and drug development. Its unique structural features, coupled with promising preclinical results, make it a compelling candidate for further investigation. As research in this area continues to advance, compounds like Methyl 3-(4-chloro-5-methyl-lH-pyrazol-l-yI)-2-(methylamino)propanoate will play a crucial role in the discovery of new therapeutic agents that address unmet medical needs.
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